molecular formula C16H18N2O B2420443 (E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one CAS No. 325723-24-8

(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one

Cat. No. B2420443
CAS RN: 325723-24-8
M. Wt: 254.333
InChI Key: KHXMNLUXAHOKSR-SDNWHVSQSA-N
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Description

(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is a heterocyclic compound that has gained significant attention due to its potential use in drug development. It belongs to the class of imidazo[1,2-a]azepine derivatives and has shown promising results in scientific research applications.

Scientific Research Applications

Antimicrobial Activity

A series of novel quaternary salts derived from compounds structurally similar to (E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).

Fluorescent Properties

Research on multicomponent reactions involving similar structures has led to the production of novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. These compounds exhibit fluorescent properties with long emission wavelengths and high fluorescence quantum yields, suggesting potential applications in optical sensors (Pan et al., 2011).

Antiviral Activity

Derivatives of related compounds have been studied for their antiviral properties. For instance, 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives have demonstrated significant antiviral activity, especially against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).

Molecular and Supramolecular Structure Analysis

Studies involving compounds like 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine have been carried out to understand their molecular and supramolecular structures. These studies are crucial for understanding the chemical and physical properties of these compounds (Shankar et al., 2014).

Antineoplastic Activity

In the field of cancer research, benzimidazole condensed ring systems structurally related to (E)-2-(4-methylbenzylidene) have been synthesized and tested for their antineoplastic activity. Some of these compounds have shown promising results against various cancer cell lines (Abdel-Hafez, 2007).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new compounds using methods that involve (E)-2-(4-methylbenzylidene)-related structures. These studies contribute to the development of novel synthetic pathways in organic chemistry (Demchenko et al., 2020).

properties

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-6-8-13(9-7-12)11-14-16(19)18-10-4-2-3-5-15(18)17-14/h6-9,11H,2-5,10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXMNLUXAHOKSR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one

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